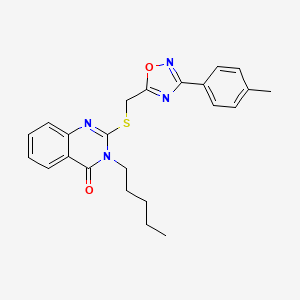

3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-Pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole moiety linked via a thioether bridge. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and pesticidal effects . This compound’s design leverages the oxadiazole ring’s rigidity and electron-deficient nature, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)30-15-20-25-21(26-29-20)17-12-10-16(2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPFKKQGQATQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of acylhydrazides with nitriles under acidic conditions.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone derivative with the 1,2,4-oxadiazole derivative in the presence of a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Alkylated or arylated quinazolinone derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:

Research indicates that derivatives of quinazolinones and oxadiazoles exhibit significant anticancer activities. For instance, compounds containing the oxadiazole ring have shown to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation. Specific studies have demonstrated that 1,2,4-oxadiazole derivatives can achieve up to 90% inhibition of HDAC at low concentrations (around 20 nM) .

2. Antimicrobial Activity:

The compound's structure suggests potential antimicrobial properties. Case studies involving related oxadiazole derivatives have indicated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thioether group may enhance its interaction with microbial targets.

3. Neuroprotective Effects:

Quinazoline derivatives are also being explored for neuroprotective effects. Preliminary studies suggest that compounds similar to 3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may have the potential to protect neuronal cells from oxidative stress-induced damage.

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

- Cancer Therapy: Given its HDAC inhibitory action, it could be developed into a treatment for certain types of cancers.

- Infectious Diseases: Its antimicrobial properties suggest potential use in treating bacterial infections.

- Neurological Disorders: The neuroprotective properties may lead to applications in neurodegenerative diseases such as Alzheimer's or Parkinson's.

Case Studies

Mechanism of Action

The mechanism of action of 3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Triazole vs. Oxadiazole Derivatives

Quinazolinones with Trifluoromethyl Substituents

The compound 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one () features a 4-(trifluoromethyl)benzyl group. Key distinctions:

- Electron Effects : The CF₃ group is strongly electron-withdrawing, enhancing interactions with hydrophobic enzyme pockets compared to the electron-donating p-tolyl (CH₃) group in the target compound .

- Bioactivity: The CF₃ derivative showed superior bactericidal activity (EC₅₀ = 22.1 μg/mL against Xanthomonas axonopodis), suggesting that electron-withdrawing groups may optimize pesticidal efficacy .

Analog with Phenyl-Substituted Oxadiazole

The closely related 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one () replaces the p-tolyl group with a simple phenyl ring.

- Target Binding : The methyl group may engage in van der Waals interactions or fit into hydrophobic binding pockets unavailable to the unsubstituted phenyl analog .

Triazole-Thione Derivatives with p-Tolyl Groups

- Pharmacological Profile : The p-tolyl group is associated with antituberculosis and anticancer activities in triazole-thiones, suggesting its broader applicability in the target compound .

- Theoretical Studies : DFT calculations (B3LYP/6-311G(d,p)) on this compound confirmed conformational flexibility and HOMO-LUMO energy gaps (ΔE = ~4.5 eV), which correlate with reactivity and stability . Similar studies on the target compound could predict its interaction dynamics.

Biological Activity

3-Pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that integrates a quinazolinone scaffold with oxadiazole and thioether functionalities. This combination suggests potential biological activities, particularly in pharmacology. The compound's structural features may influence its interactions with biological targets, leading to various therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. For instance, derivatives of quinazolinone can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds. The incorporation of the oxadiazole moiety is achieved through cyclization reactions that utilize carboxylic acids and amidoximes under specific conditions, often employing microwave-assisted synthesis for efficiency .

Antioxidant Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antioxidant activity. For example, evaluation methods such as DPPH and ABTS assays have been employed to assess the antioxidant potential of related compounds. The presence of hydroxyl groups in the structure enhances this activity, indicating that modifications at key positions can lead to improved efficacy .

Anticancer Activity

The cytotoxic effects of quinazolinone derivatives have been widely documented. Compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines. For instance, studies indicate that the introduction of oxadiazole rings can enhance the anticancer properties of quinazolinones by promoting apoptosis in cancer cells through mechanisms involving cell cycle arrest and induction of reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial activity of related quinazolinone derivatives has been extensively studied. Compounds have been tested against a range of bacteria and fungi using methods such as disc diffusion and broth microdilution techniques. Results indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The minimum inhibitory concentrations (MICs) are crucial for determining the efficacy of these compounds against specific pathogens.

Case Study 1: Anticancer Evaluation

In a recent study, a series of 2-substituted quinazolinones were synthesized and evaluated for their cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial membrane potential .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of various 2-substituted quinazolinones using the DPPH assay. The study found that compounds with multiple hydroxyl groups demonstrated significantly higher scavenging activity compared to those without. This suggests that structural modifications can lead to improved antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Q & A

Q. Critical Parameters :

- Reaction temperatures (70–80°C for coupling steps ).

- Solvent choice (e.g., PEG-400 for heterogeneous catalysis ).

- Monitoring via TLC and purification via recrystallization (e.g., using hot ethanol) .

Basic: What spectroscopic and computational techniques are used to characterize this compound?

Answer:

Experimental Techniques :

Q. Computational Methods :

- DFT (B3LYP/6-311G(d,p)) predicts molecular geometry, vibrational frequencies, and NMR chemical shifts, validated against experimental data .

- HOMO-LUMO Analysis : Evaluates electronic properties for reactivity insights (e.g., HOMO energy ~ -5.8 eV) .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical NMR/IR data?

Answer :

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT) to align calculated NMR shifts with experimental DMSO-d₆ or CDCl₃ data .

- Conformational Sampling : Perform torsional angle scans (e.g., -180° to +180° in 20° steps) to identify dominant conformers contributing to spectral peaks .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for temperature-dependent vibrational modes affecting IR bands .

Example : A study on a triazole-thione derivative achieved <5% deviation between calculated and experimental ¹H NMR shifts after solvent modeling .

Advanced: What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer :

Key SAR Parameters :

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., nitro) on the p-tolyl ring enhance anticancer activity by increasing electrophilicity .

- Thioether Linker : Replacing sulfur with sulfone (-SO₂-) reduces cytotoxicity but improves metabolic stability .

- Quinazolinone Core : Substitution at C2 with bulkier groups (e.g., pentyl vs. methyl) improves membrane permeability .

Q. Methodology :

- In Silico Docking : Prioritize modifications using AutoDock/Vina to predict binding to targets (e.g., EGFR kinase) .

- Parallel Synthesis : Generate derivatives via combinatorial chemistry (e.g., varying alkyl chains or aryl groups) .

Advanced: How to design experiments assessing environmental persistence and ecotoxicity of this compound?

Answer :

Experimental Framework (Based on Project INCHEMBIOL ) :

Environmental Fate :

- Hydrolysis Half-Life : Measure degradation in buffered solutions (pH 4–9) at 25°C.

- Photolysis : Expose to UV light (λ = 254 nm) and monitor via HPLC .

Ecotoxicity :

- Algal Growth Inhibition : Test on Chlorella vulgaris (72-h EC₅₀).

- Daphnia magna Acute Toxicity : 48-h LC₅₀ assays .

Bioaccumulation :

Data Interpretation : Compare results with regulatory thresholds (e.g., OECD guidelines) to classify environmental risk .

Advanced: What experimental controls are critical when evaluating contradictory cytotoxicity results across cell lines?

Answer :

Controls to Address Variability :

Q. Data Normalization :

- Normalize IC₅₀ values to protein content (Bradford assay) or cell count (trypan blue exclusion) .

- Use ANOVA with post-hoc Tukey tests to resolve inter-lab variability .

Basic: What are the reported pharmacological activities of structurally analogous compounds?

Answer :

Analogous triazole-oxadiazole-quinazolinone hybrids exhibit:

- Anticancer Activity : Inhibition of topoisomerase II (IC₅₀ = 1.2–8.7 µM in MCF-7 cells) .

- Antimicrobial Effects : MIC = 4–16 µg/mL against S. aureus and E. coli .

- Anti-inflammatory Action : COX-2 inhibition (40–60% at 10 µM) .

Mechanistic Insight : Thioether linkages enhance redox cycling, contributing to pro-apoptotic effects .

Advanced: How to troubleshoot low yields in the final alkylation step of the quinazolinone core?

Answer :

Common Issues and Solutions :

- Poor Nucleophilicity : Activate the quinazolinone nitrogen using NaH or LDA prior to alkylation .

- Side Reactions : Use anhydrous conditions (molecular sieves) to prevent hydrolysis of 1-bromopentane .

- Purification Challenges : Employ column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.